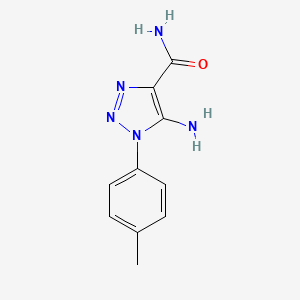

5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of similar compounds, such as 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles, has been reported. A novel, facile, one-pot, multicomponent protocol for the synthesis of these compounds has been developed using a catalyst in water and sodium dodecyl benzene sulphonate at room temperature. The cyclo-condensation of substituted benzaldehyde, malononitrile, and phenyl hydrazine gave the pyrazoles in 86–96% yield .Aplicaciones Científicas De Investigación

- Applications :

- Poly-substituted Heterocyclic Compounds : These compounds are synthesized using 5-amino-pyrazoles as key intermediates. They find applications in drug discovery due to their structural diversity and biological activities .

- Fused Heterocyclic Compounds : These include bicyclic, tricyclic, tetracyclic, and spiro-fused pyrazole derivatives. Their synthesis involves various approaches such as conventional reactions, one-pot multi-component reactions, and coupling reactions .

- Pharmaceuticals : 5-Amino-pyrazoles exhibit promising functional properties, making them valuable in drug design and development . For instance, they have been tested as NPY5 antagonists and potent antibacterial agents [2,3].

- Example : The condensation of 5-amino-pyrazoles with enynones leads to fluorescent (trimethylsilylethynyl) pyrazolo[1,5-a]pyrimidines .

- Synthesis : Hydrazine-coupled pyrazoles have been successfully synthesized and evaluated for their biological activities .

Organic Synthesis and Medicinal Chemistry

Fluorescent Materials

Antileishmanial and Antimalarial Activities

Functional Materials

Renewable Resources

Biological Relevance

Mecanismo De Acción

Target of Action

It is known that pyrazole-bearing compounds, which this compound is a derivative of, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds are known to target Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Mode of Action

It can be inferred from related studies that pyrazole derivatives interact with their targets, causing changes that result in their antileishmanial and antimalarial activities .

Biochemical Pathways

It is known that pyrazole derivatives can affect various biochemical pathways, leading to their antileishmanial and antimalarial effects .

Result of Action

It is known that pyrazole derivatives can have potent antileishmanial and antimalarial effects .

Propiedades

IUPAC Name |

5-amino-1-(4-methylphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O/c1-6-2-4-7(5-3-6)15-9(11)8(10(12)16)13-14-15/h2-5H,11H2,1H3,(H2,12,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSGXQCHQJZAUKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B2409158.png)

![N-bicyclo[2.2.1]hept-2-yl-N'-[1-(hydroxymethyl)propyl]thiourea](/img/structure/B2409159.png)

![5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2409168.png)

![[4-[Bis(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-hydroxyoxolan-3-yl]methyl acetate](/img/structure/B2409177.png)

![2-[(3-Aminophenyl)formamido]acetamide](/img/structure/B2409179.png)